4-tert-butyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide
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Overview
Description
4-TERT-BUTYL-N-[4-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE is a synthetic organic compound belonging to the class of benzamides It is characterized by the presence of a tert-butyl group and a 4-methylbenzamido group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[4-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which help in achieving high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar coupling reactions, optimized for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[4-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamides, while reduction can produce amine derivatives.
Scientific Research Applications
4-TERT-BUTYL-N-[4-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[4-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific proteins, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-methyl-N-phenylbenzamide: Similar in structure but with a methyl group instead of a 4-methylbenzamido group.
4-tert-butyl-N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]benzamide: Contains a sulfonyl group, making it distinct in terms of chemical properties.
Uniqueness
4-TERT-BUTYL-N-[4-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Properties
Molecular Formula |
C25H26N2O2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C25H26N2O2/c1-17-5-7-18(8-6-17)23(28)26-21-13-15-22(16-14-21)27-24(29)19-9-11-20(12-10-19)25(2,3)4/h5-16H,1-4H3,(H,26,28)(H,27,29) |
InChI Key |
IRAOFJRQXIEDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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